3-(1-Pyrrolidinoethyl)phenylboronic acid
Overview
Description
3-(1-Pyrrolidinoethyl)phenylboronic acid is a compound of great significance in the biomedical sector and presents itself as a versatile pharmaceutical intermediate for the synthesis of diverse therapeutic agents .
Synthesis Analysis
Phenylboronic acid, a compound related to this compound, can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis
The molecular formula of this compound is C12H18BNO2.Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters, a reaction related to this compound, has been reported. This reaction involves a radical approach and is paired with a Matteson–CH2–homologation .Scientific Research Applications
Catalytic Applications : Nemouchi et al. (2012) explored the use of phenylboronic acid as a non-toxic catalyst for the efficient and rapid synthesis of tetrahydrobenzo[b]pyrans, which have various pharmaceutical and material science applications. This process boasts operational simplicity, shorter reaction times, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Carbohydrate Chemistry : Ferrier (1972) discussed the role of phenylboronic acid in carbohydrate chemistry. It is used for synthesizing specifically substituted or oxidized sugar derivatives, testing reagents for certain compounds on pyranoid rings, and in the separation of polyhydroxy compounds (Ferrier, 1972).
Pharmaceutical and Chemical Engineering : Liang-yin (2006) reviewed the applications of phenylboronic acid in self-regulated insulin delivery, tissue engineering, and sensor systems. Its ability to form reversible complexes with compounds like saccharides makes it useful for recognition, separation, and detection in these fields (Liang-yin, 2006).
Bio-Applications with Polymeric Nanomaterials : Lan & Guo (2019) highlighted the use of phenylboronic acid-decorated polymeric nanomaterials in drug delivery systems and biosensors. The unique chemistry of phenylboronic acid facilitates interactions with glucose and sialic acid, leading to advancements in diagnostic and therapeutic applications (Lan & Guo, 2019).
Palladium(II) Complexes and Cross-Coupling Reactions : Türkmen & Kani (2013) synthesized Pd–N-heterocyclic carbene complexes and studied their effects in catalyzing cross-coupling reactions involving phenylboronic acid. This research contributes to the understanding of catalytic processes in organic chemistry (Türkmen & Kani, 2013).
Therapeutics and Biosensors : Li & Liu (2021) utilized phenylboronic acid in the synthesis of nanorods for two-photon imaging of cell surface sialic acids and photodynamic therapy. This approach offers a potential method for cancer cell therapy and analysis in living cells (Li & Liu, 2021).
Mechanism of Action
Target of Action
The primary targets of 3-(1-Pyrrolidinoethyl)phenylboronic acid are cis-diol containing molecules , such as nucleosides, catechols, saccharides, and glycoproteins . These targets play a crucial role in various biological processes, including cellular communication, energy metabolism, and immune response.
Mode of Action
This compound interacts with its targets through a reversible covalent reaction . Under high pH conditions, the compound can form a covalent complex with the cis-diol group. When the pH environment changes to be acidic, the complex dissociates into the original compound and the cis-diol . This pH-controllable capture/release feature gives the compound great feasibility to develop pH-responsive materials .
Biochemical Pathways
The compound’s interaction with cis-diol containing molecules affects various biochemical pathways. For instance, it can influence the pathways related to nucleoside metabolism and glycoprotein synthesis . The downstream effects of these pathway alterations can lead to changes in cellular functions and responses.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its targets. For example, its high binding affinity to adenosine and catechol can influence cellular energy metabolism and neurotransmission . Furthermore, its ability to form complexes with glycoproteins can affect cellular communication and immune responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment plays a crucial role in the compound’s mode of action . Additionally, factors such as temperature and the presence of other molecules can also affect its stability and effectiveness .
Safety and Hazards
Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3-(1-Pyrrolidinoethyl)phenylboronic acid. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The pyrrolidine ring, a component of 3-(1-Pyrrolidinoethyl)phenylboronic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The future of this compound lies in its potential to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(1-Pyrrolidinoethyl)phenylboronic acid are not fully understood. It is known that boronic acids, including this compound, can form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound is not well understood. It is known that boronic acids can form reversible complexes with polyols, including sugars . This could potentially influence the activity of enzymes, proteins, and other biomolecules.
Properties
IUPAC Name |
[3-(1-pyrrolidin-1-ylethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-10(14-7-2-3-8-14)11-5-4-6-12(9-11)13(15)16/h4-6,9-10,15-16H,2-3,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQBDXBDCHOEAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)N2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672416 | |
Record name | {3-[1-(Pyrrolidin-1-yl)ethyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-44-8 | |
Record name | B-[3-[1-(1-Pyrrolidinyl)ethyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[1-(Pyrrolidin-1-yl)ethyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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